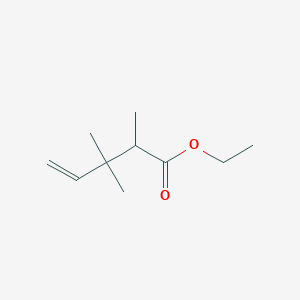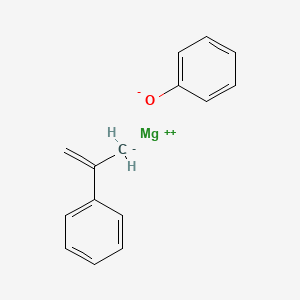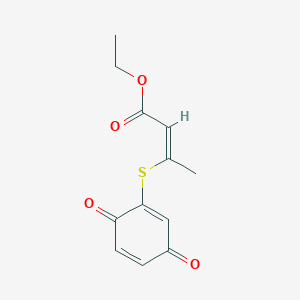
ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate is an organic compound that features a unique combination of functional groups, including a sulfanyl group and a dioxocyclohexa-1,4-dienyl moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate typically involves the following steps:
Formation of the dioxocyclohexa-1,4-dienyl moiety: This can be achieved through the oxidation of a suitable precursor, such as cyclohexadiene, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol (R-SH) reacts with a suitable leaving group on the dioxocyclohexa-1,4-dienyl intermediate.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxocyclohexa-1,4-dienyl moiety to a more saturated form.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The sulfanyl group and dioxocyclohexa-1,4-dienyl moiety could play key roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate: Unique due to its specific combination of functional groups.
Ethyl 3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylpropanoate: Similar structure but with a different carbon chain length.
Mthis compound: Similar structure but with a different ester group.
Propriétés
Numéro CAS |
59483-98-6 |
|---|---|
Formule moléculaire |
C12H12O4S |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate |
InChI |
InChI=1S/C12H12O4S/c1-3-16-12(15)6-8(2)17-11-7-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3/b8-6- |
Clé InChI |
CFTHZFMRJXPZQN-VURMDHGXSA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C)\SC1=CC(=O)C=CC1=O |
SMILES canonique |
CCOC(=O)C=C(C)SC1=CC(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


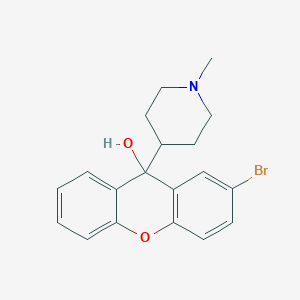


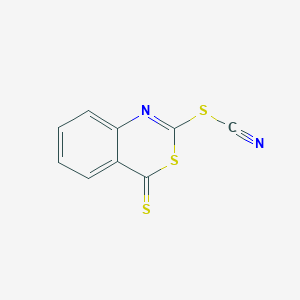
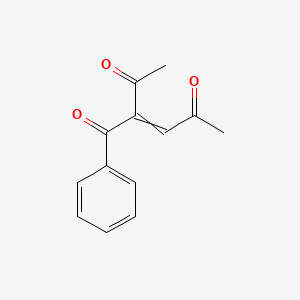
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
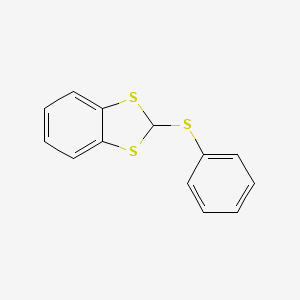
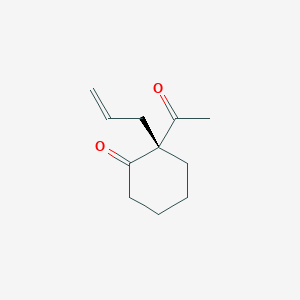
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
